N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-3-4-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKMFEAJLGSKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodological Answer : Synthesis requires multi-step reactions, starting with the preparation of the thiazolo[4,5-d]pyrimidin core via cyclization of thiourea derivatives with α-haloketones. Key steps include:
- Coupling of morpholino groups : Use of morpholine under reflux in anhydrous DMF, with catalytic triethylamine to enhance nucleophilicity .
- Acetamide linkage formation : React the intermediate with 2,4-dimethylphenyl isocyanate in dichloromethane at 0–5°C to avoid side reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) and NMR spectroscopy to confirm intermediate structures .
- Yield optimization : Adjust reaction time (typically 12–24 hours) and solvent polarity (e.g., DMF for polar intermediates) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify protons on the 2,4-dimethylphenyl group (δ 2.2–2.5 ppm for methyl groups) and the morpholino ring (δ 3.6–3.8 ppm for N-CH2) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C22H25N5O3S).
- X-ray crystallography : Resolve the thiazolo[4,5-d]pyrimidin core geometry and acetamide bond angles .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Kinase inhibition assays : Test against CDK2/4/6 using ATP-Glo™ kits, given structural similarity to thiazolo[4,5-d]pyrimidin derivatives that target cyclin-dependent kinases .
- Antimicrobial screening : Use microdilution methods (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with thiomorpholine (replacing morpholino) or fluorophenyl groups (replacing 2,4-dimethylphenyl) to assess impact on kinase binding .
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1S). Focus on hydrogen bonding with the pyrimidin-7-one moiety and hydrophobic interactions with the dimethylphenyl group .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C7-oxo, aromatic regions) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Kinetic solubility assays : Compare results from shake-flask (pH 7.4 PBS) vs. nephelometry to distinguish true solubility from colloidal aggregation .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
- Stability-activity correlation : Test degraded samples in bioassays to determine if metabolite(s) retain activity .
Q. How can in silico models predict metabolic pathways and potential toxicity?
- Methodological Answer :
- CYP450 metabolism prediction : Use StarDrop’s DEREK Nexus to identify likely sites of oxidation (e.g., morpholino ring) and glucuronidation .
- Toxicity profiling : Employ ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., thiazole rings) .
- Metabolite identification : Simulate phase I/II metabolism with MetaSite and validate via LC-MS/MS in rat liver microsomes .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill slopes to compare potency (IC50) and efficacy (Emax) across cell lines (e.g., MCF-7 vs. HEK293) .
- Pathway enrichment analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis vs. proliferation markers) .
- Off-target profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .
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